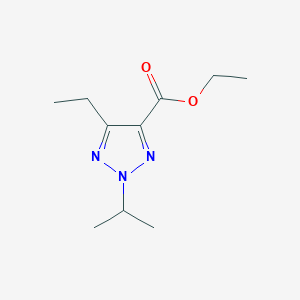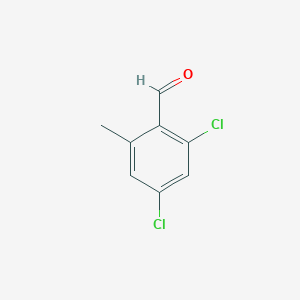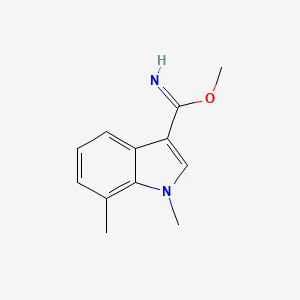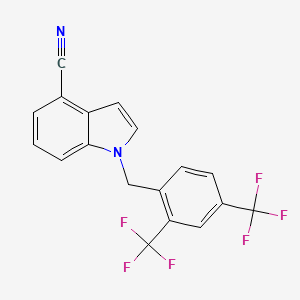
1-(2,4-Bis(trifluoromethyl)benzyl)-1H-indole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Bis(trifluoromethyl)benzyl)-1H-indole-4-carbonitrile is a complex organic compound known for its unique chemical structure and properties. This compound features a benzyl group substituted with two trifluoromethyl groups at the 2 and 4 positions, attached to an indole ring with a carbonitrile group at the 4 position. The presence of trifluoromethyl groups imparts significant electron-withdrawing characteristics, making this compound highly reactive and valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Bis(trifluoromethyl)benzyl)-1H-indole-4-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Bis(trifluoromethyl)benzyl)-1H-indole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-(2,4-Bis(trifluoromethyl)benzyl)-1H-indole-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Bis(trifluoromethyl)benzyl)-1H-indole-4-carbonitrile involves its interaction with molecular targets through its electron-withdrawing trifluoromethyl groups. These groups enhance the compound’s reactivity, allowing it to form strong interactions with enzymes and receptors. The indole ring structure also contributes to its binding affinity and specificity, making it a valuable scaffold in medicinal chemistry.
Comparison with Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Known for its use in designing emitters with thermally activated delayed fluorescence.
2,5-Bis(trifluoromethyl)benzyl bromide: Utilized in various organic synthesis applications.
This detailed overview highlights the significance of 1-(2,4-Bis(trifluoromethyl)benzyl)-1H-indole-4-carbonitrile in scientific research and industrial applications. Its unique chemical structure and properties make it a valuable compound for further exploration and development.
Properties
Molecular Formula |
C18H10F6N2 |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
1-[[2,4-bis(trifluoromethyl)phenyl]methyl]indole-4-carbonitrile |
InChI |
InChI=1S/C18H10F6N2/c19-17(20,21)13-5-4-12(15(8-13)18(22,23)24)10-26-7-6-14-11(9-25)2-1-3-16(14)26/h1-8H,10H2 |
InChI Key |
GIUZZNVMAFLKMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CN(C2=C1)CC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


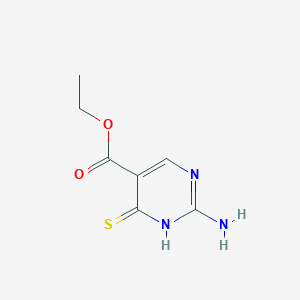
![5-Ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13099776.png)
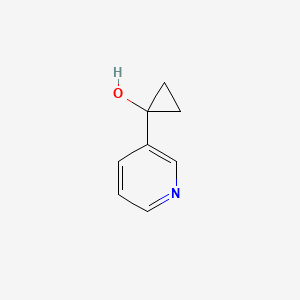
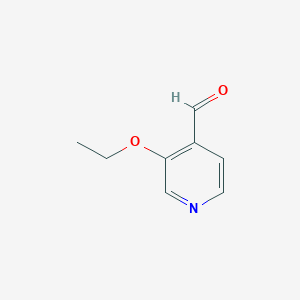
![2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one](/img/structure/B13099785.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine](/img/structure/B13099792.png)
![5-Ethyl-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13099800.png)
![2'-Methyl-6'-(trifluoromethyl)-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine] hydrochloride](/img/structure/B13099804.png)
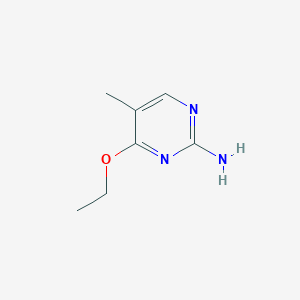
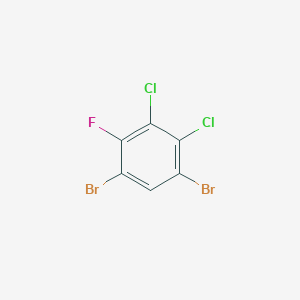
![[1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride](/img/structure/B13099831.png)
